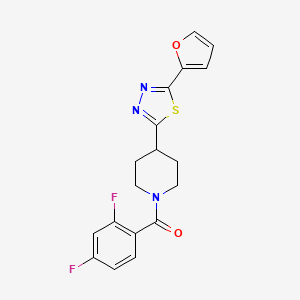![molecular formula C19H24N4O2S B2801565 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 946324-77-2](/img/structure/B2801565.png)
2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidines are integral parts of DNA and RNA and have diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques like NMR and HRMS . These techniques can help confirm the structure and the presence of different functional groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrimidine derivatives have been involved in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure and functional groups. Pyrimidines are generally soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Transformation
The compound of interest is part of a broader class of chemicals undergoing various synthetic transformations to create heterocyclic compounds with potential biological activities. For instance, the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate has been explored for the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, illustrating a method for generating complex pyrimidine derivatives from simpler precursors (Zupančič, Svete, & Stanovnik, 2009). Similarly, novel isoxazolines and isoxazoles have been synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of pyrimidine-based compounds in cycloaddition reactions to yield structurally diverse heterocycles (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular potential of pyrimidine-azitidinone analogues has been demonstrated, with compounds synthesized from N-phenylacetamide showing activity against various bacterial and fungal strains, as well as mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). This highlights the therapeutic potential of such derivatives in addressing infectious diseases.
Anticancer Properties
Adamantylated pyrimidines have been synthesized and evaluated for their biological activities, revealing significant anticancer and antimicrobial properties for specific derivatives, underscoring the potential use of pyrimidine modifications in developing new therapeutic agents (Orzeszko, Kazimierczuk, Maurin, Laudy, Starościak, Vilpo, Vilpo, Balzarini, & Orzeszko, 2004).
Antioxidant Activities
Synthesis and evaluation of benzothiophenes derived from cyanoacetamide have demonstrated antioxidant activities, presenting another avenue for the application of pyrimidine derivatives in mitigating oxidative stress-related conditions (Bialy & Gouda, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-22(2)11-12-23-16-10-6-9-15(16)18(21-19(23)25)26-13-17(24)20-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGCUEHHEQDQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




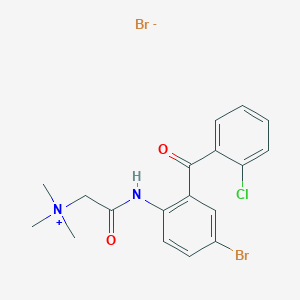
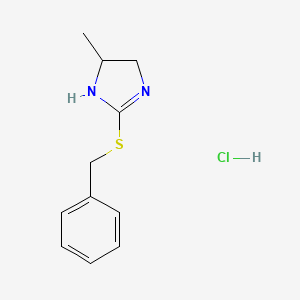
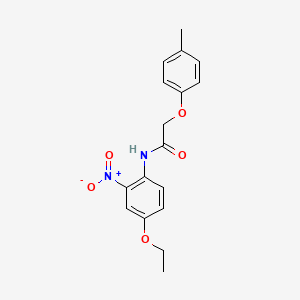

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2801496.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide](/img/structure/B2801501.png)
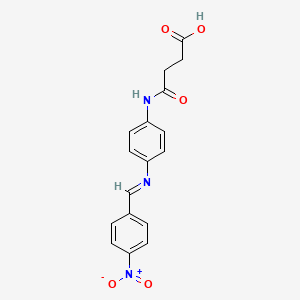
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2801503.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2801504.png)
